molecular formula C21H15N3O3 B10868610 2-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4-nitrophenol

2-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4-nitrophenol

Cat. No.: B10868610
M. Wt: 357.4 g/mol
InChI Key: XTWKRNXBXZPMPD-LGMDPLHJSA-N
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Description

2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLVINYL]-4-NITROPHENOL is a complex organic compound that features a benzimidazole core, a phenylvinyl group, and a nitrophenol moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLVINYL]-4-NITROPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include amino derivatives, nitroquinones, and substituted phenylvinyl compounds .

Scientific Research Applications

2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLVINYL]-4-NITROPHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLVINYL]-4-NITROPHENOL involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. The nitrophenol moiety can generate reactive oxygen species, leading to oxidative stress in cells . These interactions can result in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLVINYL]-4-NITROPHENOL is unique due to its combination of a benzimidazole core, phenylvinyl group, and nitrophenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4-nitrophenol

InChI

InChI=1S/C21H15N3O3/c25-20-11-10-16(24(26)27)12-15(20)13-17(14-6-2-1-3-7-14)21-22-18-8-4-5-9-19(18)23-21/h1-13,25H,(H,22,23)/b17-13-

InChI Key

XTWKRNXBXZPMPD-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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